6-Chloro-9-ethyl-8-methyl-9h-purine
CAS No.:
Cat. No.: VC16220468
Molecular Formula: C8H9ClN4
Molecular Weight: 196.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClN4 |
|---|---|
| Molecular Weight | 196.64 g/mol |
| IUPAC Name | 6-chloro-9-ethyl-8-methylpurine |
| Standard InChI | InChI=1S/C8H9ClN4/c1-3-13-5(2)12-6-7(9)10-4-11-8(6)13/h4H,3H2,1-2H3 |
| Standard InChI Key | MHGFRRCKBUUXGV-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NC2=C1N=CN=C2Cl)C |
Introduction
Physicochemical Properties
The compound’s properties are inferred from structurally analogous purines described in literature and patents .
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₀ClN₅ |
| Molecular Weight | 211.65 g/mol |
| Solubility | Low water solubility; soluble in DMSO, DMF |
| Melting Point | Not reported (similar chloropurines: 180–220°C) |
| Stability | Stable under inert conditions; hygroscopic |
The chlorine atom at position 6 increases polarity compared to non-halogenated purines, while the ethyl and methyl groups reduce aqueous solubility .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of 6-Chloro-9-ethyl-8-methyl-9H-purine can be extrapolated from methods in Patent AU2013347539B2, which details purine derivatives with analogous substitutions .
Step 1: Construction of the Purine Core
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Condensation Reaction: A pyrimidine precursor (e.g., 4,5-diaminopyrimidine) is cyclized with formic acid or triethyl orthoformate to form the imidazole ring.
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Substituent Introduction:
Step 2: Chlorination at Position 6
Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux, a standard method for introducing chlorine at purine position 6 .
Example Reaction:
Purification and Characterization
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Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane).
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Spectroscopic Data:
Research Findings and Pharmacological Significance
Structure-Activity Relationships (SAR)
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